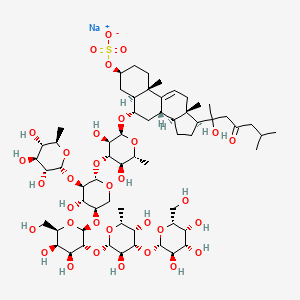
versicoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Versicoside A is typically isolated from natural sources, specifically from the plant Haplophyllum versicolor . The isolation process involves chromatographing an ethanolic extract on a column of silica gel in the chloroform-methanol system . The compound is then purified using various chromatographic techniques.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Chemical Reactions Analysis
Types of Reactions: Versicoside A undergoes several types of chemical reactions, including hydrolysis and methylation .
Common Reagents and Conditions:
Hydrolysis: Acid hydrolysis of this compound results in the formation of monosaccharides D-glucose and L-rhamnose.
Methylation: The compound can be methylated to form various derivatives.
Major Products:
Hydrolysis Products: D-glucose and L-rhamnose.
Methylation Products: Various methylated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Properties
CAS No. |
88434-20-2 |
|---|---|
Molecular Formula |
C62H101NaO33S |
Molecular Weight |
1429.5 g/mol |
IUPAC Name |
sodium;[(3S,5S,6S,8S,10S,13S,14S,17S)-6-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R)-5-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C62H102O33S.Na/c1-22(2)15-26(65)18-62(8,79)36-10-9-29-28-17-32(31-16-27(95-96(80,81)82)11-13-60(31,6)30(28)12-14-61(29,36)7)87-56-48(77)51(39(68)24(4)85-56)92-58-52(93-54-46(75)43(72)37(66)23(3)84-54)42(71)35(21-83-58)90-59-53(45(74)41(70)34(20-64)89-59)94-57-49(78)50(38(67)25(5)86-57)91-55-47(76)44(73)40(69)33(19-63)88-55;/h12,22-25,27-29,31-59,63-64,66-79H,9-11,13-21H2,1-8H3,(H,80,81,82);/q;+1/p-1/t23-,24-,25-,27+,28+,29+,31-,32+,33-,34-,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56-,57+,58+,59+,60-,61+,62?;/m1./s1 |
InChI Key |
VAGYKCDDTUMBQN-JFVQTHJWSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)O[C@H]4C[C@H]5[C@@H]6CC[C@@H]([C@]6(CC=C5[C@@]7([C@@H]4C[C@H](CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(OC(C3O)OC4CC5C6CCC(C6(CC=C5C7(C4CC(CC7)OS(=O)(=O)[O-])C)C)C(C)(CC(=O)CC(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















